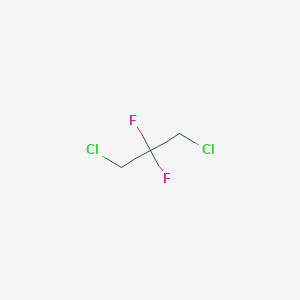

1,3-Dichloro-2,2-difluoropropane

描述

化合物 E 2001,也称为 γ-分泌酶抑制剂 XXI,是一种强效且可穿透细胞的 γ-分泌酶抑制剂。该酶在β-淀粉样蛋白的产生中起着至关重要的作用,β-淀粉样蛋白是一种与阿尔茨海默病发病机制相关的肽。 通过抑制 γ-分泌酶,化合物 E 2001 在治疗阿尔茨海默病和其他神经退行性疾病方面具有潜在的治疗应用 .

准备方法

合成路线和反应条件

化合物 E 2001 的合成涉及多个步骤,从市售原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 最终产物通过色谱技术纯化后获得 .

工业生产方法

化合物 E 2001 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括严格的质量控制措施,以保持化合物的稳定性和有效性 .

化学反应分析

反应类型

化合物 E 2001 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可以用来修饰化合物中存在的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 在受控条件下使用卤素和亲核试剂等试剂.

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应会产生各种取代类似物 .

科学研究应用

Industrial Applications

1. Refrigerants and Propellants

1,3-Dichloro-2,2-difluoropropane is utilized as a refrigerant and propellant in aerosol formulations. It serves as a replacement for ozone-depleting substances such as chlorofluorocarbons (CFCs) due to its lower global warming potential and better environmental profile .

2. Solvent in Organic Synthesis

This compound is employed as a solvent in the synthesis of various fluorinated organic compounds. Its ability to dissolve a wide range of substances makes it valuable in chemical reactions involving nucleophilic substitutions and eliminations .

3. Intermediate in Chemical Manufacturing

In industrial settings, it is used as an intermediate for producing other fluorinated compounds. This includes its role in the synthesis of hydrofluorocarbons which are important for refrigeration and air conditioning systems .

Environmental Applications

1. Fire Suppression Agents

Due to its chemical stability and effectiveness at extinguishing flames, this compound is being explored as a fire suppression agent in various applications including data centers and telecommunications facilities .

2. Biodegradability Studies

Research indicates that this compound has significant environmental persistence and bioaccumulation potential. Studies are ongoing to assess its long-term effects on aquatic ecosystems and wildlife .

Medicinal Chemistry Applications

1. Antiviral Research

In medicinal chemistry, derivatives of this compound have been investigated for their antiviral properties. Research has shown that fluorinated compounds can enhance the efficacy of antiviral agents by improving their metabolic stability and bioavailability .

Case Study: Antiviral Activity

A specific study evaluated a derivative of this compound against viral infections in vitro, demonstrating promising results that warrant further exploration into its potential therapeutic applications .

Case Study 1: Environmental Impact

A study examining the environmental persistence of this compound classified it as very bioaccumulative (vPvB). The research highlighted concerns regarding its accumulation in aquatic ecosystems and potential impacts on wildlife populations due to its stability and resistance to degradation .

Case Study 2: Medicinal Chemistry Applications

Research into similar halogenated compounds has indicated enhanced antiviral activity when fluorinated groups are present. A derivative of this compound was tested for its efficacy against specific viruses, showing improved metabolic stability compared to non-fluorinated counterparts .

作用机制

化合物 E 2001 通过抑制 γ-分泌酶发挥作用,γ-分泌酶参与淀粉样前体蛋白 (APP) 的裂解,产生β-淀粉样蛋白。通过阻断这种裂解,该化合物减少了β-淀粉样蛋白的产生,从而可能减轻阿尔茨海默病的进展。 分子靶标包括 γ-分泌酶的 presenilin 亚基,所涉及的途径与淀粉样蛋白生成过程相关 .

相似化合物的比较

类似化合物

化合物 E (γ-分泌酶-IN-1): 另一种具有类似特性和应用的强效 γ-分泌酶抑制剂。

DAPT (N-[N-(3,5-二氟苯乙酰)-L-丙氨酰]-S-苯基甘氨酸叔丁酯): 一种著名的 γ-分泌酶抑制剂,用于研究。

LY-411575: 一种具有阿尔茨海默病研究应用的 γ-分泌酶抑制剂

独特性

化合物 E 2001 的独特之处在于其高效力和细胞通透性,使其成为研究 γ-分泌酶及其在神经退行性疾病中的作用的有效工具。 其在低浓度下抑制 γ-分泌酶的能力使其与其他类似化合物区别开来 .

生物活性

1,3-Dichloro-2,2-difluoropropane (CAS No. 819-00-1) is a halogenated organic compound with significant biological activity. Its structure includes two chlorine and two fluorine atoms bonded to a propane backbone, which influences its interaction with biological systems. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃H₄Cl₂F₂

- Boiling Point : 81-81.5 °C

- Density : 1.339 g/cm³

These properties contribute to its stability and reactivity in various biological contexts.

This compound exhibits diverse biochemical interactions:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, leading to altered metabolic pathways and potential accumulation of substrates normally metabolized by these enzymes .

- Protein Interaction : The compound interacts with various proteins involved in cellular signaling pathways, affecting their stability and function.

Cellular Effects

The exposure to this compound can lead to several cellular responses:

- Gene Expression Modulation : It influences the expression of genes related to stress responses and metabolic processes through pathways such as MAPK.

- Cellular Stress Responses : Activation of stress response pathways can result in apoptosis or cell cycle arrest depending on the concentration and duration of exposure.

The mechanisms by which this compound exerts its biological effects include:

- Binding Interactions : The compound binds to active sites on enzymes, inhibiting their activity and altering metabolic flux.

- Transcription Factor Modulation : It can influence transcription factors that regulate gene expression, leading to changes in cellular behavior.

Case Study 1: Enzyme Interaction

A study demonstrated that exposure to varying concentrations of this compound resulted in dose-dependent inhibition of cytochrome P450 enzymes in liver microsomes. The inhibition was significant at concentrations above 50 µM, suggesting potential implications for drug metabolism in humans .

Case Study 2: Cellular Response

In vitro experiments using human liver cell lines showed that treatment with this compound activated the MAPK signaling pathway. This activation led to increased expression of stress-related genes such as HSP70 and c-Fos after 24 hours of exposure .

Toxicological Considerations

While studying the biological activity of this compound, it is crucial to consider its toxicity:

- Acute Toxicity : The compound is classified as a hazardous substance with potential health risks upon inhalation or skin contact. Symptoms may include respiratory distress and skin irritation .

- Chronic Effects : Long-term exposure may lead to more severe health issues due to its bioaccumulation potential and effects on metabolic pathways .

属性

IUPAC Name |

1,3-dichloro-2,2-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2F2/c4-1-3(6,7)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHYSKIMXVGQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445951 | |

| Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-36-3 | |

| Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。